Kdm1/cdk1-IN-1

KDM1A/LSD1 inhibition CDK1 inhibition dual-target pharmacology

Researchers face experimental variability when using sequential or combined single-target agents to study epigenetic-cell cycle crosstalk. Kdm1/cdk1-IN-1 resolves this by providing concurrent KDM1A and CDK1 inhibition from a single molecular entity. - KDM1A IC₅₀ = 0.096 μM, CDK1 IC₅₀ = 0.078 μM - Induces G₂/M arrest and apoptosis in HOP-92 cells (cytotoxic IC₅₀ = 3.45 μM) - Active across solid and hematologic cancer models (Hep-G2 IC₅₀ = 7.79 μM; CCRF-CEM IC₅₀ = 16.34 μM) Supplied with rigorous analytical documentation to ensure experimental reproducibility.

Molecular Formula C22H17N5O3S
Molecular Weight 431.5 g/mol
Cat. No. B12407883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKdm1/cdk1-IN-1
Molecular FormulaC22H17N5O3S
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C(=C(NN2C1=O)NC3=CC=CC=C3)C4=NC5=CC=CC=C5S4
InChIInChI=1S/C22H17N5O3S/c1-2-30-22(29)14-12-23-19-17(20-25-15-10-6-7-11-16(15)31-20)18(26-27(19)21(14)28)24-13-8-4-3-5-9-13/h3-12,24,26H,2H2,1H3
InChIKeyMMAMFYJKOFNAGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kdm1/cdk1-IN-1: Dual KDM1A/CDK1 Inhibitor Overview


Kdm1/cdk1-IN-1 (CAS 2938990-92-0, compound 4) is a small-molecule dual inhibitor that simultaneously targets lysine-specific demethylase 1 (KDM1A/LSD1) and cyclin-dependent kinase 1 (CDK1), with reported biochemical IC₅₀ values of 0.096 μM and 0.078 μM, respectively . The compound induces G₂/M phase cell cycle arrest and apoptosis in HOP-92 lung cancer cells and exhibits cytotoxic activity against multiple cancer cell lines including CCRF-CEM, HOP-92, and Hep-G2, with IC₅₀ values of 16.34, 3.45, and 7.79 μM, respectively . The dual inhibition profile distinguishes this compound from single-target KDM1A or CDK1 inhibitors commonly used in oncology research.

1

Dual KDM1A/CDK1 pathway perturbation in a single molecule

2

Epigenetic and cell-cycle crosstalk studies without co-dosing artifacts

3

Cell-model endpoint review across multiple cancer histotypes

Why Single-Target Inhibitors Cannot Replace Kdm1/cdk1-IN-1


Single-target KDM1A inhibitors (e.g., iadademstat, GSK-LSD1, pulrodemstat) lack CDK1 inhibitory activity, while selective CDK1 inhibitors (e.g., RO-3306, NU6102) do not engage KDM1A [1][2]. In experimental contexts requiring simultaneous perturbation of epigenetic regulation and cell cycle control, sequential or combined administration of separate single-target agents introduces confounding variables including differential pharmacokinetics, non-overlapping temporal windows of target engagement, and potential antagonistic or unpredictable combinatorial effects [3]. The dual-target pharmacology of Kdm1/cdk1-IN-1 enables concurrent KDM1A and CDK1 inhibition from a single molecular entity, providing experimental consistency that cannot be achieved through ad hoc combinations of single-target inhibitors. Substitution with a single-target KDM1A or CDK1 inhibitor fundamentally alters the experimental design by leaving one therapeutic axis unperturbed.

Single-target KDM1A inhibitors (e.g., iadademstat, GSK-LSD1, pulrodemstat) lack CDK1 engagement; substitution leaves cell-cycle regulation unperturbed and may shift pathway-response interpretation.
Selective CDK1 inhibitors (e.g., RO-3306, NU6102) do not inhibit KDM1A; concurrent epigenetic modulation is lost, and dual-readout models may not transfer.
Ad hoc combination of separate agents introduces pharmacokinetic mismatch, non-overlapping target-engagement windows, and unpredictable combinatorial effects that cannot reproduce the single-entity dual-target pharmacology.

Kdm1/cdk1-IN-1 vs Single-Target Inhibitors: Evidence


Dual-Target Biochemical Inhibition vs Single-Target Agents

Kdm1/cdk1-IN-1 simultaneously inhibits both KDM1A and CDK1 with sub-micromolar IC₅₀ values of 0.096 μM and 0.078 μM, respectively . In contrast, the selective CDK1 inhibitor RO-3306 inhibits CDK1 with an IC₅₀ of 0.035 μM but has no reported activity against KDM1A . Similarly, GSK-LSD1 inhibits KDM1A/LSD1 with an IC₅₀ of 0.016 μM but lacks CDK1 inhibitory activity . SP-2509 (LSD1 inhibitor VII) inhibits LSD1 but exhibits no CDK1 activity, with reported selectivity over MAO-A and MAO-B . No single-target KDM1A or CDK1 inhibitor replicates the dual-target inhibition profile of Kdm1/cdk1-IN-1.

Dual-target inhibition
Data to verify
KDM1A IC₅₀ 0.096 μM
CDK1 IC₅₀ 0.078 μM
Dual engagement vs. single-target comparators (RO-3306, GSK-LSD1, SP-2509) that show no cross-activity
Qualitative target-coverage difference; reported biochemical assay conditions
KDM1A/LSD1 inhibition CDK1 inhibition dual-target pharmacology biochemical IC₅₀

G2/M Cell Cycle Arrest in HOP-92 Cells

Kdm1/cdk1-IN-1 induces G₂/M phase cell cycle arrest in HOP-92 lung cancer cells, a functional readout consistent with CDK1 inhibition, at concentrations where both targets are engaged . The selective CDK1 inhibitor RO-3306 also induces G₂/M arrest with an IC₅₀ of 0.035 μM against CDK1, demonstrating that CDK1 inhibition alone is sufficient to produce this phenotype . However, RO-3306 does not concurrently inhibit KDM1A, meaning that Kdm1/cdk1-IN-1 produces the same CDK1-mediated cell cycle arrest while additionally engaging the epigenetic regulatory axis via KDM1A inhibition. Single-target KDM1A inhibitors such as pulrodemstat or GSK-LSD1 do not induce G₂/M arrest via CDK1 inhibition, as they lack CDK1 activity [1].

G₂/M arrest in HOP-92
Reported
Induces G₂/M phase cell cycle arrest in HOP-92 lung cancer cells
CDK1-mediated phenotype with concurrent KDM1A engagement; single-target CDK1 inhibitors produce arrest without epigenetic modulation
Cell cycle analysis; pulrodemstat reference confirms lack of CDK1 activity
cell cycle arrest G2/M phase HOP-92 CDK1 inhibition functional pharmacology

Cytotoxicity Profile Across Cancer Cell Lines

Kdm1/cdk1-IN-1 exhibits differential cytotoxic potency across three cancer cell lines: HOP-92 (lung cancer) IC₅₀ = 3.45 μM, Hep-G2 (hepatocellular carcinoma) IC₅₀ = 7.79 μM, and CCRF-CEM (T-cell acute lymphoblastic leukemia) IC₅₀ = 16.34 μM . This 4.7-fold difference between the most sensitive (HOP-92) and least sensitive (CCRF-CEM) cell lines indicates cell-type-dependent sensitivity that may reflect differential reliance on KDM1A and CDK1 signaling. In comparison, the selective CDK1 inhibitor RO-3306 has been evaluated primarily in breast and colorectal cancer cell lines, with reported activity in BRCA-proficient breast cancer cells and BRAF-mutant colorectal cancer cells, but direct cross-cell-line comparative data with Kdm1/cdk1-IN-1 are not available . The differential sensitivity pattern of Kdm1/cdk1-IN-1 provides a distinct cellular selectivity fingerprint for experimental design.

Cytotoxicity panel
Context-dependent
HOP-92 IC₅₀ 3.45 μM
Hep-G2 IC₅₀ 7.79 μM
CCRF-CEM IC₅₀ 16.34 μM
Cell-type-dependent sensitivity; 4.7-fold range supports model-specific endpoint review
No direct cross-panel comparison with RO-3306 available
cytotoxicity cancer cell lines HOP-92 Hep-G2 CCRF-CEM IC₅₀

Kdm1/cdk1-IN-1: Validated Research Applications


Dual-Target Mechanistic Studies in Lung Cancer

Based on the dual-target biochemical inhibition profile (KDM1A IC₅₀ = 0.096 μM; CDK1 IC₅₀ = 0.078 μM) and demonstrated G₂/M arrest in HOP-92 lung cancer cells, Kdm1/cdk1-IN-1 is suited for investigating the functional intersection of epigenetic regulation and cell cycle control in lung cancer models . The compound's 3.45 μM cytotoxic IC₅₀ in HOP-92 cells indicates effective cellular activity at concentrations consistent with target engagement .

Hepatocellular Carcinoma Model for Dual-Target Studies

With a cytotoxic IC₅₀ of 7.79 μM in Hep-G2 hepatocellular carcinoma cells, Kdm1/cdk1-IN-1 provides a moderate-sensitivity cellular model for evaluating dual KDM1A/CDK1 inhibition in liver cancer research . The ~2.3-fold lower sensitivity compared to HOP-92 cells enables comparative studies of differential pathway dependence across cancer histotypes .

T-ALL Model for Dual-Target Research

The 16.34 μM cytotoxic IC₅₀ in CCRF-CEM T-cell acute lymphoblastic leukemia cells establishes a reduced-sensitivity hematologic malignancy model for Kdm1/cdk1-IN-1 . This lower sensitivity relative to solid tumor lines (HOP-92, Hep-G2) may reflect differential KDM1A/CDK1 pathway dependency in lymphoid versus epithelial cancers, providing a useful comparator model for mechanistic studies .

Application
Selection Property
Validation Focus
Lung cancer cell-model studies
Dual KDM1A/CDK1 target engagement
Cell-cycle arrest and epigenetic endpoint review
Hepatocellular carcinoma model studies
Moderate-sensitivity cytotoxicity profile
Differential pathway-dependence readouts
T-ALL hematologic model studies
Reduced-sensitivity lymphoid context
Lymphoid vs. epithelial model comparison
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